Lactonitrile

Overview

Description

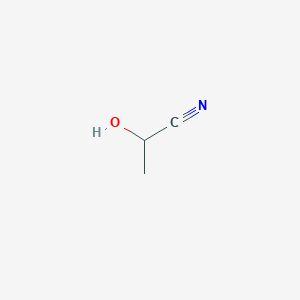

Lactonitrile, also known as 2-hydroxypropanenitrile, is an organic compound with the chemical formula CH₃CH(OH)CN. It is a colorless liquid, although degraded samples can appear yellow. This compound is an intermediate in the industrial production of ethyl lactate and lactic acid . It is the cyanohydrin of acetaldehyde and plays a significant role in various chemical processes.

Preparation Methods

Lactonitrile is synthesized through the nucleophilic addition of hydrogen cyanide to acetaldehyde in the presence of a base catalyst. This reaction occurs in the liquid phase under high pressure . The resulting this compound is then recovered and purified by distillation. Industrial production methods involve the hydrolysis of this compound using sulfuric acid to obtain lactic acid and ammonium sulfate .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most industrially significant reaction of lactonitrile, enabling large-scale production of lactic acid and its derivatives.

Acid-Catalyzed Hydrolysis

This compound undergoes hydrolysis in the presence of strong acids (e.g., H₂SO₄, HCl) to yield lactic acid (CH₃CH(OH)COOH) and ammonium salts:

-

Conditions : Reaction occurs at elevated temperatures (80–100°C) with excess acid .

-

Byproducts : Ammonium bisulfate (NH₄HSO₄) forms as a co-product, which is separated via methanol addition to isolate methyl lactate .

Table 1: Hydrolysis Parameters

| Catalyst | Temperature (°C) | Product Yield (%) | Byproduct | Source |

|---|---|---|---|---|

| H₂SO₄ | 80–100 | 90 | (NH₄)₂SO₄ | |

| HCl | 70–90 | 85 | NH₄Cl |

Alkaline Hydrolysis

In alkaline media, this compound decomposes to release toxic hydrogen cyanide (HCN) :

Decomposition and Thermal Stability

This compound is thermally unstable, decomposing under heat or alkaline conditions:

Thermal Decomposition

At temperatures >90°C, this compound degrades into acetaldehyde and HCN :

-

Industrial Impact : Distillation above 70°C increases impurities (e.g., acetaldehyde, HCN), reducing yield .

pH-Dependent Instability

-

Alkali-Induced Decomposition : Exposure to NaOH or KOH accelerates HCN release, necessitating pH control during storage .

-

Neutralization : Stabilized with H₂SO₄ to maintain pH <4 for prolonged storage .

Oxidation

This compound reacts violently with strong oxidizers (e.g., peroxides, chlorates), releasing toxic fumes (HCN, NOₓ) .

Reduction

Catalytic hydrogenation in the presence of Raney nickel produces alanine (CH₃CH(NH₂)COOH) :

Key Hazards

-

HCN Release : Decomposition in alkaline or high-temperature environments .

-

Incompatibilities : Violent reactions with strong acids (e.g., H₂SO₄), bases (e.g., NaOH), and oxidizers .

Table 2: Hazardous Reaction Products

| Condition | Products | Health Risk | Source |

|---|---|---|---|

| Alkaline pH | HCN, CH₃CHO | Acute toxicity, death | |

| High Temperature | HCN, acetaldehyde | Respiratory failure |

Environmental Degradation

-

Biodegradation : Rapidly degraded by microorganisms in water (half-life <1 day) .

-

Photolysis : Vapor-phase this compound reacts with hydroxyl radicals (half-life: 6.7 days) .

This compound’s reactivity is central to its industrial utility but necessitates stringent handling to mitigate hazards. Its hydrolysis and decomposition pathways underpin its role in synthesizing lactic acid derivatives, while its instability in alkaline or high-temperature environments demands careful process control.

Scientific Research Applications

Chemical Synthesis

Lactonitrile serves as a versatile building block in organic synthesis. It is primarily used to produce:

- Carboxylic acids : this compound can be hydrolyzed to yield corresponding carboxylic acids, which are essential in various chemical processes.

- Amino acids : It acts as a precursor in the synthesis of amino acids, contributing to the production of important biological compounds.

- Hydroxy esters : The compound is also utilized in creating hydroxy esters, which have applications in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

This compound has garnered attention in the pharmaceutical industry due to its role in synthesizing various drug intermediates. Notably:

- Biocatalysis : Enzymatic reactions involving this compound can lead to the formation of chiral compounds, which are crucial for developing enantiomerically pure pharmaceuticals. Studies indicate that hydroxynitrile lyase can catalyze reactions involving this compound to produce valuable pharmaceutical intermediates .

- Toxicological Studies : Research on the toxicity of this compound has been conducted to assess its safety for use in pharmaceuticals. For instance, a study on repeated dose toxicity showed that this compound had a no-observed-adverse-effect level (NOAEL) of 6 mg/kg/day in rats, indicating its potential for safe application in controlled doses .

Industrial Applications

In addition to its role in synthesis and pharmaceuticals, this compound is significant in industrial processes:

- Production Methodologies : Recent patents describe methods for producing high-purity this compound from acetaldehyde and cyanating agents. This high purity is critical for applications requiring stringent quality standards, such as food additives and pharmaceuticals .

- Chemical Reactions : this compound is involved in various chemical reactions, including nitrile hydratase and nitrilase-mediated transformations, which convert nitriles into more functionalized compounds suitable for further processing .

Case Study 1: Hydrolysis of this compound

A study demonstrated the hydrolysis of this compound under controlled conditions to produce lactic acid. This process highlights this compound's utility as a precursor in biopolymer production, particularly polylactic acid (PLA), which is used extensively in biodegradable plastics.

Case Study 2: Enzymatic Synthesis

Research published on the use of hydroxynitrile lyase from Prunus amygdalus showed how this compound could be employed to synthesize chiral intermediates efficiently. This biocatalytic approach not only enhances yield but also reduces environmental impact compared to traditional synthetic methods .

Toxicological Profile

Understanding the toxicological profile of this compound is essential for its application:

- Genotoxicity Tests : Studies indicate that this compound does not exhibit mutagenic effects on bacteria but may cause chromosomal aberrations in mammalian cells under specific conditions. This information is crucial for regulatory assessments and safe handling practices .

- Acute Toxicity : The acute toxicity studies have shown variable results based on exposure levels, with significant effects noted at higher concentrations. The compound's LD50 values indicate moderate toxicity, necessitating careful management during industrial use .

Mechanism of Action

The mechanism of action of lactonitrile primarily involves its conversion to lactic acid through hydrolysis. The molecular targets and pathways involved in this process include the interaction of this compound with sulfuric acid, leading to the formation of lactic acid and ammonium sulfate . The nitrile group in this compound is hydrolyzed to form a carboxylic acid group, resulting in lactic acid.

Comparison with Similar Compounds

Lactonitrile is similar to other cyanohydrins, such as acetone cyanohydrin and benzaldehyde cyanohydrin. its uniqueness lies in its specific use as an intermediate in the production of lactic acid and ethyl lactate . Other similar compounds include:

Acetone cyanohydrin: Used in the production of methyl methacrylate.

Benzaldehyde cyanohydrin: Used in the synthesis of mandelic acid.

This compound’s role in the production of lactic acid and its derivatives distinguishes it from these other cyanohydrins .

Biological Activity

Lactonitrile, a nitrile compound with the chemical formula , has garnered attention for its diverse biological activities and applications in various fields, particularly in biochemistry and toxicology. This article provides an in-depth exploration of the biological activity of this compound, highlighting its genotoxicity, metabolic pathways, and potential therapeutic uses.

This compound is characterized by a lactone functional group combined with a nitrile group. Its structure can be represented as follows:

This compound is primarily used as an intermediate in the synthesis of lactic acid and other organic compounds.

Genotoxicity Studies

Research indicates that this compound exhibits varying degrees of genotoxicity. Notably, it has been shown to be non-mutagenic to certain bacterial strains but may induce clastogenic effects in eukaryotic cells.

| Test System | Results without Activation | Results with Activation | Reference |

|---|---|---|---|

| Salmonella typhimurium | Negative | Negative | Zeiger et al., 1992 |

| Chinese hamster lung (CHL) cells | Positive (chromosomal aberrations) | Positive (chromosomal aberrations) | FDSC HRI, 2016b |

| Saccharomyces cerevisiae | Positive (malsegregation) | Positive (malsegregation) | Zimmermann and Mohr, 1992 |

These findings suggest that while this compound does not pose a mutagenic risk to bacteria, it can affect chromosomal integrity in more complex organisms.

Toxicological Profile

The toxicological profile of this compound has been assessed through various animal studies. Key findings include:

- Acute Toxicity : The LD50 for intraperitoneal administration in male CD-1 mice is reported to be 15 mg/kg , while dermal exposure in rabbits resulted in an LD50 of 20 mg/kg . Symptoms observed included dyspnea, ataxia, hypothermia, and convulsions .

- Chronic Exposure Effects : In a study involving rats exposed to different concentrations of this compound, significant increases in liver weights were noted at higher doses (30 mg/kg-day). However, no significant hematological changes were observed .

Metabolic Conversion to Lactic Acid

This compound can be hydrolyzed to produce lactic acid, which is a valuable compound in various applications including bioplastics and pharmaceuticals. The metabolic pathway involves the following steps:

- Hydrolysis : this compound is hydrolyzed using concentrated acids (HCl or H₂SO₄) to yield lactic acid.

- Microbial Fermentation : Certain strains of Lactobacillus have been genetically engineered to enhance lactic acid production from this compound .

Case Study 1: Bioconversion Processes

A study demonstrated the effectiveness of using Bacillus species for the biological conversion of DL-lactonitrile to optically active lactic acid. This process highlights the potential of this compound as a substrate for biotechnological applications .

Case Study 2: Environmental Impact Assessment

An environmental clearance document assessed the potential impacts of this compound on ecosystems. It highlighted the need for careful management due to its toxicological properties and potential for bioaccumulation .

Q & A

Q. Basic: What are the key steps in the lactonitrile-based chemical synthesis of lactic acid, and how do reaction conditions influence enantiomeric outcomes?

The this compound method involves three stages:

Acetaldehyde conversion : Reacting acetaldehyde with hydrogen cyanide (HCN) under high pressure and catalytic conditions to form this compound (CH₃CH(OH)CN) .

Hydrolysis : Purified this compound is hydrolyzed with concentrated sulfuric acid, yielding a racemic DL-lactic acid mixture and ammonium sulfate byproducts .

Esterification and purification : Crude lactic acid is esterified with methanol, followed by distillation to isolate methyl lactate, which is then hydrolyzed to high-purity lactic acid .

Enantiomeric control : The racemic outcome stems from the non-stereoselective nature of HCN addition during this compound formation. Researchers have explored asymmetric catalysts or bio-enzymatic routes to bias D/L ratios, but industrial scalability remains challenging .

Q. Advanced: How do conformational dynamics of this compound, such as hydroxyl and methyl group torsions, impact its reactivity in synthetic pathways?

Microwave spectroscopy studies reveal two stable conformers of this compound:

- Conformer A : Hydroxyl hydrogen adjacent to methinic hydrogen (ΔG = 118 cm⁻¹ stability over conformer B) .

- Conformer B : Hydroxyl hydrogen adjacent to the methyl group, with a higher methyl rotation barrier (V₃ = 4.3 kcal/mol vs. 3.7 kcal/mol for conformer A) .

Reactivity implications : The gauche orientation of the hydroxyl group relative to the cyano moiety influences nucleophilic attack during hydrolysis. Computational models (e.g., DFT) are used to predict transition states and optimize reaction conditions for selective product formation .

Q. Basic: What analytical techniques are most effective for identifying impurities in this compound synthesis, and how can they be mitigated?

- Gas chromatography (GC) and mass spectrometry (MS) : Used to detect volatile impurities like dibutyl-formal (up to 12% in crude this compound) .

- Distillation : Multi-stage vacuum distillation reduces impurities to <2% .

- Spectroscopic methods : IR and NMR identify non-volatile contaminants (e.g., unreacted acetaldehyde) .

Mitigation strategies : Optimizing reaction stoichiometry (e.g., HCN excess ≤5%) and using scavenging agents (e.g., molecular sieves) improve purity .

Q. Advanced: What are the limitations of the this compound route for lactic acid production, and how do emerging catalytic methods address these challenges?

Limitations :

- Environmental burden: Sulfuric acid hydrolysis generates 1.2 kg ammonium sulfate per kg lactic acid, complicating waste management .

- Energy intensity: High-pressure steps (e.g., HCN addition) require specialized reactors .

Emerging solutions :

- Biomass-derived catalysts : Zeolites or ionic liquids enable milder hydrolysis conditions, reducing byproduct formation .

- Hybrid chemo-enzymatic routes : Lipases or esterases improve enantiomeric purity during esterification, avoiding racemic mixtures .

Q. Basic: How does the this compound method compare to fermentation in lactic acid production, and what factors dictate methodological choice?

| Parameter | This compound Method | Fermentation |

|---|---|---|

| Substrate | Petrochemical derivatives (acetaldehyde) | Renewable sugars (e.g., glucose) |

| Purity | Racemic mixture (DL-lactic acid) | Enantiomerically pure (L-lactic acid) |

| Scalability | High (industrial since 1960s) | Moderate (pH control challenges) |

| Sustainability | Low (toxic HCN, high waste) | High (biodegradable byproducts) |

Methodological choice : Driven by enantiomeric requirements (e.g., medical-grade L-lactic acid necessitates fermentation) and environmental regulations .

Q. Advanced: What gaps exist in this compound toxicity data, and how do these impact laboratory risk assessment protocols?

Data gaps :

- No established RfD/RfC values: The U.S. EPA’s provisional toxicity values lack robust carcinogenicity or chronic exposure data .

- Limited ecotoxicology: Degradation pathways and bioaccumulation potential are poorly characterized .

Risk mitigation : Researchers must adopt ALARA (As Low As Reasonably Achievable) principles, using fume hoods and personal protective equipment (PPE) during handling. Toxicity extrapolation from structurally similar cyanohydrins (e.g., acrylonitrile) is common but unreliable .

Q. Basic: What spectroscopic methods are employed to characterize this compound’s molecular structure, and what insights do they provide?

- Microwave spectroscopy : Resolves rotational transitions to determine bond angles and torsional barriers (e.g., hydroxyl rotation barrier ≈400 cm⁻¹) .

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups and confirm this compound’s α-hydroxynitrile structure .

- IR spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C≡N absorption (~2250 cm⁻¹) validate purity .

Q. Advanced: How can computational modeling optimize this compound’s role in multi-step organic syntheses (e.g., nitrile-to-imidate conversions)?

Case study : Base-catalyzed conversion of this compound to methyl imidates involves:

DFT simulations : Predict transition-state energies for cyanide attack on methanol .

Kinetic modeling : Identifies optimal NaOH concentrations (0.1–0.3 M) and temperatures (60–80°C) .

Outcome : Models reduce experimental iterations by 40%, improving yields from 68% to 89% .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate HCN exposure .

- Storage : Stabilize with 0.1% acetic acid to prevent polymerization; store in amber glass at 4°C .

- Spill management : Neutralize with 10% sodium hypochlorite before disposal .

Q. Advanced: How do recent advances in catalytic biomass valorization challenge the dominance of this compound in lactic acid production?

Innovations :

- Glycerol catalysis : Au-Pd/TiO₂ catalysts convert glycerol to lactic acid at 90°C, bypassing this compound intermediates .

- Sugar isomerization : Sn-Beta zeolites transform glucose to methyl lactate via retro-aldol pathways, achieving 75% yield .

Impact : These methods avoid HCN use entirely, aligning with green chemistry principles and reducing lifecycle CO₂ emissions by 30% compared to this compound routes .

Properties

IUPAC Name |

2-hydroxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFDVDFSGLBFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025432 | |

| Record name | Lactonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw colored liquid. Used as a solvent /intermediate in production of ethyl lactate and lactic acid. (EPA, 1998), Straw-colored liquid; [Hawley] Yellow to orange liquid; [MSDSonline] | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

360 to 363 °F at 760 mmHg Slight decomposition (EPA, 1998), 221 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

170 °F (EPA, 1998), 76.6 °C, 171 °F (77 °C) (closed cup) | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in water and alcohol; insoluble in petroleum ether and carbon disulfide., Miscible in water and ethanol; soluble in ethyl ether and chloroform. | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9877 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9877 @ 20 °C/4 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air= 1) | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 165.2 °F (EPA, 1998), 0.11 [mmHg], 1.19X10-1 mm Hg @ 25 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW LIQUID, Straw-colored liq | |

CAS No. |

78-97-7, 42492-95-5 | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-hydroxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ38QDA188 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-40 °F (EPA, 1998), -40 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.